4-(3,4-Dimethoxyphenyl)butanoyl chloride
Description
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3 |
InChI Key |
KCWBNTHTNGMRER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,4-Dimethoxyphenyl)butanoyl chloride typically involves the conversion of 4-(3,4-dimethoxyphenyl)butanoic acid to the corresponding acid chloride. One common method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as follows :
Reactants: 4-(3,4-dimethoxyphenyl)butanoic acid, oxalyl chloride, DMF, and anhydrous dichloromethane (DCM).
Procedure: The acid is dissolved in anhydrous DCM, and a small amount of DMF is added. Oxalyl chloride is then added dropwise, resulting in effervescence. The reaction mixture is stirred at room temperature for about 30 minutes.
Isolation: The reaction mixture is concentrated under reduced pressure to yield the crude acid chloride as a yellow oil, which can be used without further purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to form ketones.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) can be used.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Friedel-Crafts Acylation: Produces aryl ketones.
Hydrolysis: Produces 4-(3,4-dimethoxyphenyl)butanoic acid.
Scientific Research Applications
Reaction Mechanisms
The compound can undergo several key reactions:
- Nucleophilic Substitution : The chloride group can be replaced by nucleophiles such as amines or alcohols, yielding substituted amides or esters.
- Friedel-Crafts Acylation : It can participate in acylation reactions to form aryl ketones.
- Hydrolysis : The compound can hydrolyze to regenerate the corresponding carboxylic acid.
Medicinal Chemistry
4-(3,4-Dimethoxyphenyl)butanoyl chloride is explored for its potential in drug development. Its derivatives have shown activity against various cancer cell lines. For instance, compounds derived from this acyl chloride have been tested for cytotoxic effects on melanoma and breast cancer cells, demonstrating moderate to significant growth inhibition .
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic molecules. It is utilized to create complex structures through nucleophilic substitution reactions and Friedel-Crafts acylation. For example, it can be transformed into 4-phenyl-4-oxo-2-butenoic acid derivatives which have been studied for their biological activities .
Material Science
In the field of materials science, this compound is used in the production of specialty chemicals and polymers. Its reactivity allows for the modification of polymer backbones to enhance properties such as thermal stability and mechanical strength. Research indicates that incorporating such acyl chlorides into polymer formulations can improve their performance characteristics .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain compounds exhibited significant cytotoxicity against melanoma cell lines with growth inhibition percentages exceeding 50% at specific concentrations . This highlights the compound's potential as a lead structure in developing new anticancer agents.
Case Study 2: Synthesis of Novel Compounds
Research demonstrated the utility of this compound in synthesizing novel compounds with enhanced biological activity. By modifying the acyl chloride with various nucleophiles, researchers were able to create a library of compounds that were subsequently screened for pharmacological properties .
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)butanoyl chloride in chemical reactions involves the reactivity of the acyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and biological activities of compounds related to 4-(3,4-Dimethoxyphenyl)butanoyl chloride:
Pharmacophore Considerations
- Chain Length and Unsaturation: The butanoyl chain in the target compound vs. the butenol chain in compound 7 illustrates how saturation impacts rigidity and bioactivity.
- Aromatic Substitution Patterns: Both 3,4-dimethoxy and 3-amino phenyl groups influence electronic properties, but the former’s electron-donating nature may favor interactions with hydrophobic pockets in enzymes or receptors .
Biological Activity
4-(3,4-Dimethoxyphenyl)butanoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : Approximately 240.68 g/mol
The compound features a butanoyl group attached to a 3,4-dimethoxyphenyl moiety, which is known to influence its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress pathways and inhibit pro-inflammatory mediators. The presence of methoxy groups enhances its antioxidant properties by donating electrons to neutralize free radicals. This mechanism plays a crucial role in its potential applications in treating oxidative stress-related diseases .
Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant activity . This property is essential for protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties , making it a candidate for further investigation in the development of new antimicrobial agents. Its efficacy against various bacterial strains has been documented, suggesting potential therapeutic applications .
Anti-inflammatory Effects
In vitro studies suggest that this compound may also exert anti-inflammatory effects . By inhibiting the production of pro-inflammatory cytokines, it could play a role in managing inflammatory diseases.
In Vivo Studies
A series of in vivo studies have been conducted to evaluate the effects of this compound on metabolic syndrome (MetS). In these studies, the compound was administered at a dosage of 10 mg/kg for 14 days. The results indicated a reduction in body weight and levels of glucose and triglycerides in treated groups compared to control groups .
| Study | Dosage | Duration | Observations |
|---|---|---|---|
| MetS Treatment | 10 mg/kg | 14 days | Reduced body weight, glucose, triglycerides |
In Vitro Assays
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes associated with inflammation and oxidative stress. These findings support its potential as a therapeutic agent in conditions characterized by elevated oxidative stress and inflammation .
Comparative Analysis with Similar Compounds
When comparing this compound with similar compounds, it stands out due to its unique structural features that enhance its biological activity:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-phenoxybutanamide | Anticancer | Contains multiple methoxy groups |
| 4-chloromethylbiphenyl | Antimicrobial | Lacks methoxy groups |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 4-(3,4-Dimethoxyphenyl)butanoyl chloride, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid, 4-(3,4-dimethoxyphenyl)butanoic acid, using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. A catalytic amount of dimethylformamide (DMF) may accelerate the reaction.
- Optimization : Monitor reaction progress by thin-layer chromatography (TLC) or in situ FTIR to track carbonyl chloride formation (~1770 cm⁻¹). Ensure anhydrous conditions under an inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons (δ 6.7–7.1 ppm, doublets for 3,4-dimethoxy substitution), methoxy groups (δ ~3.8 ppm, singlet), and the butanoyl chain (δ 2.4–3.1 ppm, multiplet for CH₂ groups adjacent to Cl).
- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy carbons (δ ~56 ppm).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Handling : Use a fume hood, nitrile gloves, and safety goggles. Avoid exposure to moisture or protic solvents (e.g., water, alcohols) to prevent exothermic hydrolysis.
- Storage : Keep in sealed, desiccated containers under inert gas at –20°C to minimize degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Approach : Reproduce synthesis using standardized protocols and validate purity via HPLC (>98%). Cross-reference spectral data (NMR, IR) with literature. For solubility conflicts, test in anhydrous solvents (e.g., dichloromethane, THF) and document temperature/humidity conditions. Polymorphism or residual solvents (e.g., SOCl₂) may explain variations .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Electronic Effects : The 3,4-dimethoxyphenyl group donates electron density via resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted acyl chlorides. This may slow reaction rates with weak nucleophiles (e.g., amines) but stabilize intermediates in Friedel-Crafts acylations.
- Kinetic Studies : Use stopped-flow IR or NMR to compare reaction rates with analogs (e.g., 4-methoxyphenylbutanoyl chloride). Computational modeling (DFT) can map charge distribution and transition states .
Q. How can this compound serve as a building block in natural product synthesis or drug discovery?
- Applications :
- Peptide Coupling : React with amino acids to form amide bonds (e.g., using Schotten-Baumann conditions).
- Heterocycle Synthesis : Cyclize with hydrazines or thioureas to generate pyrazoles or thiazolidinones.
- Biological Probes : Derivatize with fluorescent tags (e.g., dansyl chloride) for cellular uptake studies.
Q. What strategies improve the stability and shelf-life of this compound during long-term storage?
- Stabilization : Store under argon with molecular sieves (3Å) to absorb moisture. Avoid light exposure (use amber vials). Periodically assess purity via ¹H NMR; degradation products (e.g., carboxylic acid) appear as δ ~12 ppm (broad, COOH) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in coupling reactions?
- Hypothesis Testing :
- Variable Control : Test reactivity under varying temperatures, solvents (polar vs. nonpolar), and catalysts (e.g., DMAP vs. pyridine).
- Side Reactions : Use LC-MS to identify byproducts (e.g., hydrolysis or elimination). For example, trace moisture may lead to carboxylic acid formation, reducing coupling yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
